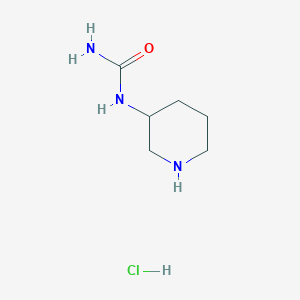

(Piperidin-3-yl)urea hydrochloride

Beschreibung

The exact mass of the compound (Piperidin-3-yl)urea hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Piperidin-3-yl)urea hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Piperidin-3-yl)urea hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

piperidin-3-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c7-6(10)9-5-2-1-3-8-4-5;/h5,8H,1-4H2,(H3,7,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXLGZANFBZVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211697-62-9 | |

| Record name | (piperidin-3-yl)urea hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Piperidine and Urea Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine (B6355638) and urea (B33335) scaffolds are independently recognized as "privileged structures" in medicinal chemistry, a designation given to molecular frameworks that are capable of binding to multiple biological targets. rsc.orgugent.be Their frequent appearance in approved drugs and clinical candidates underscores their importance in the development of novel therapeutics. ugent.beresearchgate.netacs.org

The piperidine ring , a six-membered nitrogen-containing heterocycle, is a cornerstone in drug design, present in over 70 FDA-approved medications. ugent.beenamine.net Its prevalence stems from its ability to introduce a basic nitrogen atom, which can be crucial for target interaction and can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. enamine.netnih.gov Piperidine derivatives have demonstrated a vast range of pharmacological activities, finding application across numerous therapeutic areas. researchgate.netarizona.eduijnrd.org

Similarly, the urea moiety is a vital functional group in drug development. nih.govresearchgate.net Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form strong and stable interactions with biological targets like enzymes and receptors. nih.govresearchgate.net This capacity for molecular recognition is critical for achieving drug potency and selectivity. nih.gov Consequently, urea derivatives are integral to a wide array of medicinal agents, from anticancer to antidiabetic drugs. nih.govacs.org

The combination of these two powerful scaffolds into a single, relatively simple molecule provides a rich platform for derivatization and exploration in drug discovery programs.

Table 1: Therapeutic Applications of Piperidine and Urea Scaffolds

| Scaffold | Therapeutic Area | Examples of Applications |

|---|---|---|

| Piperidine | Central Nervous System (CNS) | Antipsychotics (e.g., Melperone), Alzheimer's Disease (e.g., Donepezil), Analgesics nih.govarizona.eduijnrd.orgmdpi.com |

| Oncology | Anticancer agents, Angiogenesis inhibitors researchgate.net | |

| Infectious Diseases | Antiviral, Antimalarial, Antifungal agents researchgate.net | |

| Cardiovascular | Antihypertensive, Anticoagulant agents researchgate.netarizona.edu | |

| Urea | Oncology | Kinase inhibitors (e.g., Sorafenib, Lenvatinib), Anticancer agents researchgate.netmdpi.comijrpc.com |

| Metabolic Diseases | Antidiabetic agents (e.g., Glibenclamide) nih.govacs.org | |

| Infectious Diseases | Antitrypanosomal agents (e.g., Suramin), Anti-HIV agents nih.govacs.org |

Overview of Research Trajectories for Piperidinyl Urea Derivatives in Pre Clinical Studies

Building upon the established utility of the individual scaffolds, researchers have increasingly explored compounds that merge the piperidine (B6355638) and urea (B33335) motifs. These "piperidinyl urea" derivatives are being investigated in a variety of pre-clinical models for their potential to address unmet medical needs. The research trajectories for these compounds are diverse, targeting key enzymes and pathways implicated in several diseases.

One prominent area of investigation is in metabolic diseases . Piperidine urea derivatives have been designed and synthesized as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme considered a promising target for treating type 2 diabetes and metabolic syndrome. nih.gov In pre-clinical studies using diabetic mouse models, specific derivatives demonstrated the ability to reduce blood glucose levels. nih.gov

Another significant research focus is neuroprotection . In the context of ischemic stroke, novel piperidine urea derivatives have been developed from existing neuroprotective agents to enhance potency and reduce cardiotoxicity. sophion.comthieme-connect.com Studies have shown that certain derivatives can protect neuronal cells from injury and reduce the area of cerebral infarction in animal models of stroke, indicating their potential as future treatments for this debilitating condition. sophion.comthieme-connect.com

Furthermore, piperidinyl urea compounds have been synthesized as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) . nih.gov FAAH is an enzyme involved in the degradation of endocannabinoids, and its inhibition is a therapeutic strategy for managing inflammatory pain. Pre-clinical research has confirmed that specific benzothiophene (B83047) piperidine urea inhibitors covalently modify the enzyme's active site and show efficacy in animal models of inflammatory pain. nih.gov

Table 2: Selected Pre-clinical Research on Piperidinyl Urea Derivatives

| Research Area | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Metabolic Disease | 11β-HSD1 enzyme / Diabetic (ob/ob) mice | Identification of inhibitors that effectively reduced fasting and non-fasting blood glucose levels. | nih.gov |

| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) rat model / SH-SY5Y cells | Derivatives demonstrated significant reduction in cerebral infarction and protection against neuronal cell injury. | sophion.comthieme-connect.com |

| Inflammatory Pain | Fatty Acid Amide Hydrolase (FAAH) / Rat model of inflammatory pain | Development of selective inhibitors that showed in-vivo activity in a pain model. | nih.gov |

Rationale for Investigation Within Chemical Biology and Pharmaceutical Sciences

Strategies for the Construction of the (Piperidin-3-yl)urea Core and its Analogs

Direct Urea Formation Approaches

Direct urea formation typically involves the reaction of a piperidine amine with a urea-forming reagent. One common approach is the use of carbonyldiimidazole (CDI), which serves as a safer alternative to highly toxic phosgene (B1210022). commonorganicchemistry.com The reaction proceeds by activating the amine with CDI to form an intermediate that subsequently reacts with another amine to yield the urea. The order of reagent addition is crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com

Another method involves the reaction of an amine with a reactive carbamate, such as an isopropenyl or phenyl carbamate. commonorganicchemistry.com Isopropenyl carbamates are particularly useful as they react irreversibly. commonorganicchemistry.com Transition metal-catalyzed carbonylation of primary amines with carbon monoxide also provides a direct route to urea derivatives. nih.gov Furthermore, the reaction of amines with less toxic reagents like ethylene (B1197577) carbonate or diethyl carbonate has been developed as a greener alternative. nih.gov

A novel approach for the synthesis of unsymmetrical ureas involves the coupling of amides and amines using the hypervalent iodine reagent PhI(OAc)2. mdpi.com This method avoids the need for metal catalysts and harsh reaction conditions. The proposed mechanism involves the formation of an iodonium (B1229267) intermediate from the benzamide, which then undergoes a Hofmann rearrangement to an isocyanate intermediate that reacts with the amine. mdpi.com

| Reagent | Description | Advantages | Disadvantages |

|---|---|---|---|

| Carbonyldiimidazole (CDI) | A safer alternative to phosgene for urea synthesis. commonorganicchemistry.com | Easy to handle solid. commonorganicchemistry.com | Order of addition is critical to avoid symmetrical byproducts. commonorganicchemistry.com |

| Reactive Carbamates | e.g., Isopropenyl or phenyl carbamates react with amines to form ureas. commonorganicchemistry.com | Isopropenyl carbamates react irreversibly. commonorganicchemistry.com | Phenyl carbamates can lead to reversible reactions and side products. commonorganicchemistry.com |

| PhI(OAc)2 | A hypervalent iodine reagent for coupling amides and amines. mdpi.com | Mild, metal-free conditions. mdpi.com | May require an excess of the amine. mdpi.com |

| Triphosgene (B27547) | A solid, easier-to-handle substitute for phosgene gas. commonorganicchemistry.comnih.gov | Solid reagent. nih.gov | Forms highly toxic phosgene in situ. commonorganicchemistry.com |

Isocyanate-Based Syntheses

The reaction of an amine with an isocyanate is a straightforward and widely used method for the synthesis of ureas. nih.govcommonorganicchemistry.com This reaction is typically performed in a suitable solvent like DMF, THF, or DCM at room temperature and does not require a base. commonorganicchemistry.com The isocyanate can be generated in situ from an azide (B81097) via a Staudinger-aza-Wittig reaction or through a Curtius rearrangement of a carboxylic acid. commonorganicchemistry.combeilstein-journals.org For instance, a one-pot, two-step protocol has been developed for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines, proceeding through an isocyanate intermediate generated via a Staudinger–aza-Wittig reaction. beilstein-journals.org

The synthesis of isocyanates themselves can be achieved through various methods, including the reaction of amines with phosgene or its equivalents. beilstein-journals.orgresearchgate.net However, due to the high toxicity of phosgene, alternative methods are often preferred. The Curtius rearrangement, for example, allows for the preparation of isocyanates from carboxylic acids. commonorganicchemistry.comresearchgate.net

| Starting Material | Reagent(s) | Intermediate | Key Features |

|---|---|---|---|

| Amine | Isocyanate | - | Simple, high-yielding, no base required. commonorganicchemistry.com |

| Alkyl Halide & Amine | Polymer-bound diphenylphosphine, CO2 | Isocyanate | One-pot, two-step process. beilstein-journals.org |

| Carboxylic Acid | Diphenylphosphoryl azide (DPPA) | Isocyanate | Curtius Rearrangement. commonorganicchemistry.com |

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) offer an efficient approach to synthesize complex molecules like piperidinyl ureas in a single step from three or more starting materials, minimizing waste and purification steps. nih.govrsc.org The Biginelli reaction, a classic MCR, can be used to synthesize dihydropyrimidinones, which are structurally related to cyclic ureas, from an aldehyde, a β-ketoester, and urea or thiourea. nih.govmdpi.com Enzymes, such as baker's yeast or trypsin, have been employed to catalyze the Biginelli reaction, offering a green and efficient alternative. mdpi.com

The Ugi reaction is another powerful MCR that combines a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. mdpi.com While not directly yielding a urea, the versatile products can be further elaborated. Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can also be employed. For example, a copper-catalyzed reaction of aryl isocyanides with O-benzoyl hydroxylamines proceeds through a cascade process involving isocyanide insertion into the N-O bond followed by a Mumm-type rearrangement to form unsymmetrical ureas. nih.govnih.gov

Stereoselective Synthesis of Chiral Piperidinyl Ureas

The synthesis of enantiomerically pure chiral piperidinyl ureas is of paramount importance as the biological activity of stereoisomers can differ significantly. nih.gov Strategies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric Catalysis and Chiral Auxiliary Methods

Asymmetric catalysis provides an elegant way to introduce chirality. Chiral catalysts, such as chiral phosphoric acids or organocatalysts like proline, can mediate reactions to favor the formation of one enantiomer over the other. nih.govyoutube.com For example, a Rh-catalyzed asymmetric reductive Heck reaction has been developed to synthesize enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. nih.gov

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ucl.ac.uknih.gov After the desired chiral center is established, the auxiliary is removed. (R)-piperidin-3-ol has been used as a chiral auxiliary for the stereoselective synthesis of α-hydroxy aldehydes. nih.gov Similarly, Davies' chiral auxiliary has been employed to induce an asymmetric Michael addition for the synthesis of piperidin-2,4-diones. ucl.ac.uk A multi-step route starting from L-glutamic acid has been described for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in

| Method | Description | Example |

|---|---|---|

| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific enantiomer. | Rh-catalyzed asymmetric reductive Heck reaction for 3-substituted piperidines. nih.gov |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Use of (R)-piperidin-3-ol for stereoselective synthesis. nih.gov |

Resolution and Diastereoselective Approaches

Resolution involves the separation of a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid. wikipedia.org The resulting diastereomers, having different physical properties, can then be separated by crystallization. wikipedia.org Chiral column chromatography is another powerful technique for separating enantiomers. nih.gov For example, racemic 1,3-dimethyl-4-phenylpiperidines have been resolved using HPLC with a chiral stationary phase. nih.gov

Diastereoselective synthesis aims to create a new stereocenter in a molecule that already contains one, with a preference for one diastereomer over the others. An aza-Prins cyclization has been utilized for the diastereoselective synthesis of 2,4,6-trisubstituted piperidines. core.ac.uk

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer. whiterose.ac.ukwhiterose.ac.uk For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system. whiterose.ac.uk

Functionalization and Derivatization Strategies

The strategic modification of (Piperidin-3-yl)urea hydrochloride is primarily focused on three key areas: the piperidine ring nitrogen, the urea moiety, and the introduction of new chemical entities through coupling reactions. These approaches enable the exploration of a broad chemical space to optimize the desired properties of the resulting derivatives.

The secondary amine of the piperidine ring in (Piperidin-3-yl)urea hydrochloride is a prime site for functionalization through N-alkylation and N-acylation reactions. These reactions introduce alkyl or acyl groups, respectively, onto the nitrogen atom, which can significantly alter the molecule's steric and electronic properties.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkylating agent, typically an alkyl halide or sulfonate. The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Common bases include potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The choice of the alkylating agent allows for the introduction of a wide variety of alkyl groups, from simple methyl and ethyl groups to more complex cyclic and functionalized alkyl chains. odu.edu For instance, reacting the piperidine core with specific alkyl halides can yield N-alkylated piperidine derivatives. odu.edu

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. N-acylation is a valuable strategy for introducing carbonyl-containing functionalities, which can act as hydrogen bond acceptors and influence the molecule's binding properties. nih.gov Studies have shown that N-acyl substitution with groups like propionyl or cyclopropanecarboxamide (B1202528) can be used to enhance metabolic stability. nih.gov

Interactive Table: Examples of N-Alkylation and N-Acylation Reactions on Piperidine-Urea Scaffolds.

Please note:| Starting Material | Reagent | Reaction Type | Resulting Functional Group | Reference |

| (Piperidin-4-yl)urea derivative | Alkyl bromide | N-Alkylation | N-Alkylpiperidine | researchgate.net |

| (Piperidin-4-yl)urea derivative | Propionyl chloride | N-Acylation | N-Propionylpiperidine | nih.gov |

| Piperidine | Methyl iodide | N-Alkylation | N-Methylpiperidine | researchgate.net |

| Piperidine | Acetyl chloride | N-Acylation | N-Acetylpiperidine | nih.gov |

The urea moiety, -NH-C(O)-NH-, presents opportunities for substitution on its nitrogen atoms. These substitutions can significantly impact the electronic environment and conformational flexibility of the urea group, which is often a key pharmacophore in biologically active molecules. nih.govnih.gov

The synthesis of unsymmetrical ureas often involves a multi-step process. A common method is the reaction of an amine with phosgene or a phosgene equivalent, such as triphosgene or N,N'-carbonyldiimidazole (CDI), to form an isocyanate intermediate. nih.gov This isocyanate can then react with another amine to yield the desired disubstituted urea. nih.gov For (Piperidin-3-yl)urea, this would typically involve protecting the piperidine nitrogen, reacting the urea nitrogen with a suitable reagent, and then deprotecting the piperidine.

Alternatively, direct N-alkylation of the urea nitrogen can be achieved, although this can be challenging due to the potential for reaction at multiple sites. google.com The choice of reaction conditions, including the base and solvent, is critical for achieving the desired regioselectivity. google.com The introduction of substituents on the urea nitrogen can influence the planarity of the urea group, which can be a strategy to modulate biological activity. nih.gov

Modern synthetic organic chemistry offers a powerful toolkit for introducing a wide variety of chemical groups onto a core scaffold through cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or copper, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. beilstein-journals.org

For a molecule like (Piperidin-3-yl)urea, derivatization at a suitable position on the piperidine ring or on an aromatic substituent attached to the urea moiety can be achieved using reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net For example, if a halogen atom is present on the piperidine ring or an attached aryl group, a Suzuki-Miyaura reaction can be used to introduce a new aryl or heteroaryl group. researchgate.net The Buchwald-Hartwig amination is another powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various amine functionalities. researchgate.net

These cross-coupling strategies dramatically expand the accessible chemical diversity, enabling the synthesis of complex molecules with tailored properties for specific applications in fields such as medicinal chemistry and materials science. acs.org

Interactive Table: Examples of Cross-Coupling Reactions for Derivatization.

Please note:| Reaction Type | Catalyst | Bond Formed | Introduced Group | Reference |

| Suzuki-Miyaura Coupling | Palladium | C-C | Aryl, Heteroaryl | researchgate.net |

| Sonogashira Coupling | Palladium/Copper | C-C (alkyne) | Alkynyl | researchgate.net |

| Buchwald-Hartwig Amination | Palladium | C-N | Amine | researchgate.net |

| Ullmann Condensation | Copper | C-O, C-N, C-S | Aryl ether, amine, thioether | beilstein-journals.org |

Elucidation of Key Pharmacophores and Structural Motifs within Piperidinyl Urea Series

The biological activity of the piperidinyl urea series is fundamentally dictated by a specific arrangement of pharmacophoric features that enable molecular recognition at the target protein. A pharmacophore model for these compounds typically highlights the critical roles of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. nih.govnih.gov

The urea moiety itself is a cornerstone of the pharmacophore, acting as a potent hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via the carbonyl oxygen. nih.govresearchgate.net This dual nature allows for the formation of strong and directional hydrogen bonds with amino acid residues in a protein's binding pocket, which is often crucial for anchoring the ligand and ensuring high affinity. nih.gov

Computational and structural studies on related piperidinyl urea derivatives have identified a consensus pharmacophore model that generally includes:

A hydrogen bond donor-acceptor-donor feature: Residing in the urea linkage.

A hydrophobic/aromatic feature: Often an aryl group attached to one of the urea nitrogens. This group typically engages in hydrophobic or π-π stacking interactions within the target protein. nih.govmdpi.com

A basic nitrogen feature: The piperidine ring nitrogen, which can be protonated at physiological pH, allowing for ionic interactions or further hydrogen bonding.

A hydrophobic aliphatic feature: The saturated piperidine ring itself contributes to binding through van der Waals forces and hydrophobic interactions. nih.govnih.gov

Pharmacophore modeling of 1-aryl-3-(1-acylpiperidin-4-yl) urea derivatives, close analogs of the title compound, revealed that these key features must be appropriately oriented in three-dimensional space to ensure optimal interaction with the target, such as the soluble epoxide hydrolase (sEH) enzyme. nih.gov Docking studies have shown that the urea moiety often interacts with key residues like aspartate and tyrosine in the active site of sEH. nih.gov The specific spatial arrangement of these pharmacophoric points is paramount for potent biological activity.

Impact of Substituent Variation on Pre-clinical Biological Activity

The preclinical biological activity of piperidinyl urea derivatives can be finely tuned by systematic modifications at various positions of the molecule. These substitutions can influence not only the potency and selectivity but also the pharmacokinetic properties of the compounds.

Modifications on the Piperidine Ring

For instance, the position of the urea substituent on the piperidine ring (e.g., 3- vs. 4-position) can alter the vector and distance of the urea's hydrogen bonding groups relative to other parts of the molecule, thereby affecting binding affinity. Furthermore, introducing substituents directly onto the piperidine ring can have profound effects. Studies on related piperidine derivatives have shown that adding methyl groups can enhance potency. ajchem-a.com For example, in a series of piperidine-substituted sulfonamides, the presence of a methyl group at the 3- or 4-position of the piperidine ring led to the highest anticancer activity. ajchem-a.com

The nitrogen of the piperidine ring is another critical point for modification. Acylation of the piperidine nitrogen in 1-aryl-3-(piperidin-4-yl)urea derivatives to form 1-aryl-3-(1-acylpiperidin-4-yl)ureas has been shown to significantly improve pharmacokinetic properties and in vivo efficacy in models of inflammatory pain. nih.gov For example, the introduction of a cyclopropanecarbonyl group on the piperidine nitrogen of a urea-based sEH inhibitor resulted in a 7-fold increase in potency and dramatically improved exposure in vivo compared to its adamantane (B196018) analog. nih.gov

R-Group Diversity on the Urea Nitrogen(s)

The nature of the substituent (R-group) on the terminal nitrogen of the urea moiety is a primary determinant of biological activity and selectivity. This R-group is often an aromatic or heteroaromatic ring that fits into a specific sub-pocket of the target protein.

In a series of 1-aryl-3-piperidin-4-yl-urea derivatives developed as CXCR3 antagonists, extensive SAR studies demonstrated that the substitution pattern on the aryl ring is critical for potency. nih.gov For example, a 3,5-bis(trifluoromethyl)phenyl group was found to be highly potent. nih.gov However, such substitutions often lead to high lipophilicity and poor aqueous solubility. A balance must be struck between potency and physicochemical properties.

In another study on neuroprotective piperidine urea derivatives, a variety of R-groups were explored. thieme-connect.com The results indicated that when the R-group is an aromatic heterocyclic ring containing a sulfur atom, the compounds tend to exhibit good neuroprotective activity. thieme-connect.com Conversely, introducing substituents onto a phenyl R-group generally led to a decrease in activity. thieme-connect.com This is exemplified in the data below, where the unsubstituted phenyl derivative (A1) shows better neuroprotective effects than its substituted counterparts.

Table 1: Neuroprotective Effect of Piperidine Urea Derivatives with Varying R-Groups on the Urea Nitrogen

| Compound ID | R-Group on Urea | Cell Survival Rate (%) at 10 µM |

| A1 | Phenyl | 75.2 ± 3.1 |

| A2 | 4-Fluorophenyl | 68.5 ± 2.5 |

| A3 | 4-Chlorophenyl | 65.1 ± 2.8 |

| A4 | 4-Bromophenyl | 63.7 ± 3.3 |

| A7 | 5-Methylthiazol-2-yl | 80.4 ± 3.5 |

| A8 | Pyridin-3-yl | 78.9 ± 4.2 (at 1 µM) |

| A10 | 5-Methyl-1,3,4-thiadiazol-2-yl | 82.1 ± 3.9 |

| Data adapted from a study on neuroprotective piperidine urea derivatives. The neuroprotective effect was evaluated in L-glutamic acid-induced injury model in SH-SY5Y cells. thieme-connect.com |

Influence of Linker Length and Rigidity

In many piperidinyl urea series, a linker connects the core scaffold to another pharmacophoric element. The length and rigidity of this linker are crucial for establishing the correct orientation and distance between key interacting moieties.

In a series of soluble epoxide hydrolase inhibitors, a piperazino group (structurally related to piperidine) was connected to a phenyl urea via an alkoxy linker. scispace.com The study investigated the effect of varying the length of this alkyl chain. The optimal linker length was found to be dependent on the substitution pattern on the phenyl ring. For instance, with a meta- or para-substituted phenyl ring, a longer linker was generally preferred. scispace.com

Furthermore, increasing the rigidity of the linker by incorporating cyclic structures or double bonds can lock the molecule into a more bioactive conformation, thus enhancing potency. However, this can also lead to a loss of entropy upon binding, which may be detrimental. Therefore, a balance between flexibility and rigidity is often sought. In a study of ENPP1 inhibitors, replacing a flexible piperidine linker with a more rigid spirobicyclic linker was explored to restrict conformational freedom while maintaining the optimal distance between key pharmacophores. nih.gov

Stereochemical Influences on Molecular Recognition and Efficacy

Chirality can play a pivotal role in the biological activity of piperidinyl urea derivatives. The introduction of a stereocenter, particularly on the piperidine ring, can lead to diastereomeric pairs with significantly different potencies and selectivities. This is because the three-dimensional arrangement of atoms in a chiral molecule can result in one enantiomer having a much better fit into the chiral binding pocket of a target protein than the other.

For example, the urea substituent at the 3-position of the piperidine ring in (Piperidin-3-yl)urea creates a chiral center. The (R)- and (S)-enantiomers will orient the urea group and any other substituents in different spatial arrangements. This can lead to one enantiomer forming more favorable interactions with the target protein. Studies on other chiral piperidine-containing compounds have demonstrated that the introduction of a chiral center can improve potency. nih.gov

The conformation of the piperidine ring itself (chair, boat, or twist-boat) and the equatorial or axial orientation of the urea substituent can also be influenced by stereochemistry and other substitutions on the ring. The preferred conformation is the one that minimizes steric strain while maximizing favorable interactions with the biological target. X-ray crystallography and NMR studies are often employed to determine the precise three-dimensional structure and conformational preferences of such molecules, providing critical insights for rational drug design. rsc.org

Mechanistic Investigations and Molecular Target Elucidation

Identification of Biological Targets and Associated Pathways

The core structure of piperidinyl-urea is versatile, allowing for its incorporation into molecules that can interact with a range of biological targets, including enzymes and receptors. This has led to the identification of several key pathways modulated by these derivatives.

Enzyme Inhibition Studies (e.g., Soluble Epoxide Hydrolase, EZH2)

The urea (B33335) and piperidine (B6355638) moieties are key components in the design of various enzyme inhibitors.

Soluble Epoxide Hydrolase (sEH): The piperidinyl urea scaffold is a prominent feature in a class of potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme is responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.gov Inhibition of sEH increases the concentration of EETs, which produces anti-inflammatory, neuroprotective, and cardioprotective effects. nih.gov

Structure-activity relationship (SAR) studies on 1,3-disubstituted ureas with a piperidyl group have been conducted to optimize their inhibitory activity against human and murine sEH. nih.gov For instance, replacing a traditional adamantyl group with an aryl group in these urea-based inhibitors has led to significant improvements in potency and pharmacokinetic profiles. nih.gov A specific derivative, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, demonstrated a 7-fold increase in potency over its adamantane (B196018) counterpart. nih.gov

Further research has explored replacing the urea moiety with an amide group to improve metabolic stability. ub.edu While amides are considered suitable pharmacophores for sEH inhibitors, certain urea-based compounds remain highly potent, exhibiting low nanomolar inhibition of both human and murine sEH. ub.edu The discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas has also yielded highly potent and selective sEH inhibitors. nih.gov

| Compound Type | Target Enzyme | Potency (IC₅₀) | Key Findings |

| 1-Aryl-3-(1-acylpiperidin-4-yl)urea | Human sEH | Low nanomolar | Significant improvement in potency and pharmacokinetics over adamantyl-based inhibitors. nih.gov |

| 2-(Piperidin-4-yl)acetamides | Human & Murine sEH | Low nanomolar | Amide replacement for urea aimed to improve poor microsomal stability. ub.edu |

| 3,3-Disubstituted piperidine-derived ureas | Soluble Epoxide Hydrolase (sEH) | High | Discovered as highly potent and selective sEH inhibitors. nih.gov |

EZH2: Based on the available search results, there is no direct scientific literature detailing the specific inhibition of EZH2 (Enhancer of zeste homolog 2) by compounds structurally identified as (Piperidin-3-yl)urea hydrochloride.

Monoacylglycerol Lipase (B570770) (MAGL): In a related context, piperazine (B1678402) and piperidine triazole ureas have been identified as ultrapotent and highly selective inhibitors of monoacylglycerol lipase (MAGL). nih.gov This enzyme plays a key role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The combination of a triazole leaving group with a bulky aromatic moiety in these urea compounds results in high potency and selectivity. nih.gov

Receptor Antagonism/Agonism (e.g., CXCR3, CB1, Spns2)

Derivatives of piperidinyl-urea have been successfully developed as modulators for several G-protein-coupled receptors (GPCRs).

CXCR3: A series of 1-aryl-3-piperidin-4-yl-urea derivatives has been synthesized and evaluated as small-molecule antagonists for the CXCR3 receptor. nih.govlookchem.com CXCR3 is a chemokine receptor implicated in inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. lookchem.com

SAR studies established a key pharmacophore for this series, leading to the identification of compounds with significant potency, such as compound 9t, which exhibits an IC₅₀ of 16 nM in a functional assay. nih.gov Optimization of these derivatives, including the incorporation of tropenyl and homotropenyl moieties, has led to significant enhancements in activity and drug-like properties. nih.gov

| Compound Series | Target Receptor | Activity | Potency (IC₅₀) |

| 1-Aryl-3-piperidin-4-yl-urea | CXCR3 | Antagonist | 16 nM (for compound 9t) nih.gov |

| Tropenyl/homotropenyl-piperidine urea | CXCR3 | Antagonist | Excellent potency against human and murine receptors. nih.gov |

CB1: The cannabinoid CB1 receptor, a key component of the endocannabinoid system, has been targeted by piperidine-containing urea compounds. nih.govnih.gov These molecules often function as allosteric modulators or inverse agonists. nih.govnih.gov For example, 3-(4-Chlorophenyl)-1-{3-[6-(piperidin-1-yl)pyridin-2-yl]phenyl}urea is a diarylurea that acts as an allosteric modulator of the CB1 receptor. nih.gov Additionally, peripherally restricted CB1 receptor inverse agonists have been developed by functionalizing the 4-position of a piperidine linker with a urea connector, which may be useful in treating metabolic and liver diseases without the central nervous system side effects of earlier antagonists. nih.gov

Spns2: Current scientific literature from the conducted searches does not provide specific information on the interaction between (Piperidin-3-yl)urea hydrochloride derivatives and the Sphingolipid Transporter 2 (Spns2) receptor.

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases. ajwilsonresearch.comnih.gov Small molecules are increasingly being developed to modulate these interactions, either by inhibiting them or stabilizing them. nih.govtue.nl

While specific studies directly linking (Piperidin-3-yl)urea hydrochloride to the modulation of a particular PPI are not prominent, the structural features of such compounds make them suitable candidates for this role. The urea group is an excellent hydrogen bond donor and acceptor, and the piperidine ring provides a three-dimensional scaffold. These features allow the molecule to potentially interact with "hot spots" on protein surfaces—regions that contribute most of the binding energy in a PPI. nih.gov Small molecules can disrupt PPIs by binding at the interface (orthosteric inhibition) or at a distant site that causes a conformational change (allosteric inhibition). nih.gov Conversely, some molecules can act as "molecular glue," stabilizing a PPI. tue.nl For example, derivatives of ICRF-187 have been shown to stabilize the dimeric state of topoisomerase II by binding to a pocket formed by the two monomers. tue.nl

Molecular Recognition and Binding Mode Analysis

Understanding how a ligand binds to its target is essential for rational drug design. This involves profiling the specific non-covalent interactions that govern the stability of the ligand-target complex.

Ligand-Target Interaction Profiling (e.g., Hydrogen Bonding, Pi-Stacking)

The binding of piperidinyl-urea derivatives to their biological targets is often stabilized by a combination of hydrogen bonds and pi-stacking interactions.

Hydrogen Bonding: The urea moiety is a classic pharmacophore capable of forming multiple hydrogen bonds. The two N-H groups act as donors, while the carbonyl oxygen acts as an acceptor. mdpi.com In enzyme active sites, these groups can interact with key amino acid residues. For example, in the catalytic pocket of sEH, two tyrosine residues are crucial for catalysis, and inhibitors are designed to form hydrogen bonds with them. mdpi.com Similarly, the piperidine ring's nitrogen can act as a hydrogen bond acceptor, or as a donor if protonated. researchgate.net Studies on various urea-based compounds have shown them forming critical hydrogen bonds with residues like glutamic acid and cysteine within kinase binding sites. nih.gov

Pi-Stacking: When the piperidinyl-urea scaffold is substituted with an aromatic ring (e.g., a phenyl group), it can participate in π-π stacking interactions. nih.gov These interactions occur between the aromatic ring of the ligand and the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan in the target's binding pocket. researchgate.netacs.org Such stacking contributes significantly to the binding affinity and has been observed in the docking of various inhibitors into their respective targets. acs.org

Intracellular Signaling Pathway Perturbations

Research into derivatives of (Piperidin-3-yl)urea has revealed their capacity to interact with and inhibit key components of several intracellular signaling cascades. These interactions are fundamental to their observed biological effects. The primary pathways identified involve the sphingosine-1-phosphate (S1P) signaling cascade, soluble epoxide hydrolase (sEH) inhibition, and modulation of serotonin (B10506) receptors.

One of the most well-documented mechanisms for a (Piperidin-3-yl)urea derivative involves the inhibition of the sphingosine-1-phosphate (S1P) pathway. Specifically, compounds such as (R)-1-(4-Decylphenyl)-3-(piperidin-3-yl)urea have been identified as potent inhibitors of the S1P transporter, Spns2. nih.govthieme-connect.com S1P is a crucial signaling lipid that regulates numerous physiological processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (S1P1-5). nih.govthieme-connect.com

The transporter Spns2 is responsible for the secretion of S1P from cells, which then acts on S1P receptors on lymphocytes to facilitate their egress from secondary lymphoid organs. thieme-connect.com By inhibiting Spns2, (R)-1-(4-Decylphenyl)-3-(piperidin-3-yl)urea and related compounds effectively block the release of S1P, leading to a reduction in circulating lymphocytes, a phenomenon known as lymphopenia. thieme-connect.comnih.gov This mechanism is therapeutically relevant for autoimmune diseases. nih.govthieme-connect.com The interaction of these inhibitors with Spns2 is thought to occur within the transporter's channel, with the urea moiety and the piperidine ring playing crucial roles in binding. thieme-connect.comnih.gov

The table below summarizes the inhibitory effects of various (Piperidin-3-yl)urea derivatives on S1P transport.

| Compound | Ring Structure | Inhibition of Spns2 | Reference |

| (R)-1-(4-Decylphenyl)-3-(piperidin-3-yl)urea | β-piperidine | 86% | nih.gov |

| (S)-1-(4-Decylphenyl)-3-(piperidin-3-yl)urea | β-piperidine | 78% | nih.gov |

| (R)-1-(4-Decylphenyl)-3-(pyrrolidin-3-yl)urea | β-pyrrolidine | Modest Inhibition | nih.gov |

| (S)-1-(4-Decylphenyl)-3-(pyrrolidin-3-yl)urea | β-pyrrolidine | Modest Inhibition | nih.gov |

This interactive data table is based on research into substituted (Piperidin-3-yl)urea derivatives.

Furthermore, other derivatives of piperidinyl urea have been investigated as inhibitors of soluble epoxide hydrolase (sEH). nih.gov sEH is an enzyme that metabolizes anti-inflammatory and analgesic fatty acid epoxides, such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts. nih.gov Inhibition of sEH increases the levels of these beneficial epoxides, thereby reducing inflammation and pain. nih.govnih.gov Structure-activity relationship studies have shown that the urea functionality and the piperidine ring are important for potent sEH inhibition. nih.gov

Additionally, patent literature suggests that certain piperidin-3-yl urea derivatives may act as antagonists of the 5-HT2A serotonin receptor. nih.govnih.gov The 5-HT2A receptor is a G protein-coupled receptor that, upon activation by serotonin, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent increases in intracellular inositol (B14025) phosphates and calcium. nih.gov Antagonism of this receptor is a mechanism shared by several antipsychotic medications.

While these findings on substituted derivatives provide a strong foundation for understanding the potential biological activities of (Piperidin-3-yl)urea hydrochloride, further research is required to elucidate its specific molecular targets and the precise intracellular signaling pathways it perturbs. The unsubstituted nature of this compound may lead to different or more nuanced biological effects compared to its more complex analogs.

Pre Clinical Pharmacological Characterization in in Vitro and in Vivo Models

In Vitro Cellular and Biochemical Assays for Biological Activity

In vitro studies are fundamental in elucidating the mechanism of action of a compound at the cellular and molecular level. For (Piperidin-3-yl)urea hydrochloride and its analogs, these assays have been crucial in identifying their biological targets and pathways.

Enzyme Activity Modulation and Inhibition Potency (e.g., IC50, Ki)

The urea (B33335) functionality is a key feature in numerous bioactive compounds, enabling critical interactions with biological targets. nih.gov Derivatives of piperidinyl urea have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids that regulate blood pressure and inflammation. nih.govmetabolomics.senih.gov Inhibition of sEH increases the concentration of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), making sEH inhibitors promising therapeutic agents. nih.gov

To illustrate the enzymatic inhibition by related compounds, the following table presents IC50 values for several 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives against human and murine soluble epoxide hydrolase.

| Compound | Human sEH IC50 (nM) | Murine sEH IC50 (nM) |

| 1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 15 ± 2 | 16 ± 1 |

| 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 9 ± 1 | 10 ± 1 |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 4.3 ± 0.4 | 4.2 ± 0.3 |

| 1-(4-(trifluoromethoxy)phenyl)-3-(1-(N,N-dimethylsulfamoyl)piperidin-4-yl)urea | 2.5 ± 0.2 | 2.4 ± 0.2 |

| Data sourced from a study on 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase. nih.gov |

Cellular Pathway Inhibition (e.g., Pyroptosis, Gene Expression)

The modulation of cellular pathways such as pyroptosis, a form of pro-inflammatory programmed cell death, is a key area of therapeutic interest. nih.gov While certain urea-containing compounds have been investigated for their effects on such pathways, direct evidence linking (Piperidin-3-yl)urea hydrochloride to the modulation of pyroptosis or specific gene expression profiles is not documented in the available research. The broader class of urea derivatives has been shown to influence various signaling pathways, but specific data for the compound is absent. nih.gov

Neuroprotective and Antimicrobial Activity Assessments in Cell Lines

The piperidine (B6355638) nucleus is a common scaffold in compounds targeting neurological disorders, and several piperidine derivatives have been explored for their neuroprotective properties. thieme-connect.comnih.gov Studies on novel cinnamamide-piperidine and other piperidine urea derivatives have shown protective effects against glutamate-induced neurotoxicity in SH-SY5Y cells. thieme-connect.comthieme-connect.com For example, a newly synthesized piperidine urea derivative, compound A10, demonstrated superior protective activity against L-glutamic acid-induced injury in SH-SY5Y cells compared to the control drug, Fenazinel. thieme-connect.com

In the realm of antimicrobial activity, urea derivatives have been synthesized and screened against various bacterial and fungal strains. nih.govacs.orguea.ac.ukoup.com Some of these compounds have exhibited promising growth inhibition against pathogens like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org However, specific studies detailing the neuroprotective or antimicrobial efficacy of (Piperidin-3-yl)urea hydrochloride in cell lines are not present in the reviewed literature.

In Vivo Efficacy Studies in Animal Models

Animal models provide a platform to assess the therapeutic efficacy and physiological effects of a compound in a living organism.

Investigation of Inflammatory Modulations

Consistent with their in vitro activity as sEH inhibitors, certain piperidinyl urea derivatives have demonstrated anti-inflammatory effects in vivo. nih.gov For example, a potent sEH inhibitor with a 1-aryl-3-(1-acylpiperidin-4-yl)urea structure showed significant efficacy in a carrageenan-induced inflammatory pain model in mice, exhibiting a thousand-fold increase in potency compared to morphine. nih.govnih.gov This highlights the potential of this class of compounds to modulate inflammatory processes. Nevertheless, in vivo studies specifically investigating the inflammatory modulations of (Piperidin-3-yl)urea hydrochloride have not been reported in the available scientific literature.

Computational Chemistry and Cheminformatics Applications

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in visualizing how a ligand, such as a (Piperidin-3-yl)urea hydrochloride derivative, might bind to a protein target.

Following docking, molecular dynamics (MD) simulations can provide a more detailed view of the ligand-receptor complex over time, revealing the stability of the interaction and key molecular interactions. nih.gov MD simulations have been used to study complexes of piperidinyl ureas with their target proteins, confirming that the ligand-receptor complexes are stable. nih.gov

These simulations can elucidate specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are fundamental to the ligand's biological activity. nih.gov For example, in a study of piperidinyl ureas inhibitors of the UBC12-DCN1 protein-protein interaction, MD simulations and subsequent MM-GBSA calculations identified key amino acid residues (Ile1083, Ile1086, Ala1098, Val1102, Ile1105, Gln1114, Phe1164, and Leu1184) that are critical for the binding of the inhibitors to the DCN1 protein. nih.gov Similarly, docking studies of other urea (B33335) derivatives have highlighted the importance of hydrogen bonds between the urea moiety and tyrosine residues within the active site of the target enzyme. ijpsr.com This detailed understanding of molecular interactions is vital for explaining the structural basis of a compound's activity. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. bio-hpc.eu

QSAR models are developed to predict the activity of new or untested compounds, thereby prioritizing synthesis and experimental testing. bio-hpc.eumdpi.com For piperidinyl urea derivatives, three-dimensional QSAR (3D-QSAR) studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

In one study targeting the UBC12-DCN1 interaction, robust 3D-QSAR models were generated for a series of 41 piperidinyl ureas inhibitors. nih.gov The statistical significance of these models was high, indicating good predictive power. nih.govnih.gov The analysis revealed that electrostatic, hydrophobic, and hydrogen-bond donor fields play crucial roles in the inhibitory activity of these compounds. nih.gov Such models are invaluable for predicting the potency of new analogs based on their structural features. nih.gov

| Model | q² (Cross-validated r²) | r²_ncv (Non-cross-validated r²) | r²_pred (Predictive r²) |

|---|---|---|---|

| CoMFA | 0.736 | 0.978 | 0.780 |

| CoMSIA | 0.761 | 0.987 | 0.860 |

The insights gained from QSAR and molecular docking studies form the foundation for the rational, de novo design of novel analogs with potentially enhanced activity. nih.gov By understanding which structural features are favorable or unfavorable for activity from QSAR contour maps, medicinal chemists can modify the lead compound, such as (Piperidin-3-yl)urea hydrochloride, to design new molecules with improved potency and properties. nih.gov For example, if a QSAR model indicates that a bulky, hydrophobic group is beneficial in a specific region of the molecule, new analogs can be designed to incorporate this feature. Similarly, pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, can be used as templates to screen virtual libraries or to build new molecules from scratch. nih.gov This structure-based design approach accelerates the discovery of more potent and selective drug candidates. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which govern its structure, stability, and reactivity. scispace.com

DFT calculations can be used to determine the optimized molecular structure, vibrational frequencies, and electronic properties of piperidine (B6355638) derivatives. nih.govnih.gov These calculations help in analyzing the stability of the molecule arising from factors like hyper-conjugative interactions and charge delocalization, which can be investigated using Natural Bond Orbital (NBO) analysis. nih.gov

Furthermore, DFT is used to calculate fundamental electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is an indicator of molecular chemical stability and reactivity. scispace.com A small energy gap suggests that charge transfer can easily occur within the molecule, which can be important for its biological activity. nih.gov These quantum mechanical insights complement the classical mechanics-based findings from molecular docking and MD simulations, providing a comprehensive understanding of the compound's chemical behavior. scispace.comresearchgate.net

Electronic Structure Analysis (e.g., HOMO/LUMO, Energy Gap)

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemijournal.comscience.gov The HOMO represents the orbital containing the most energetic electrons and acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. chemijournal.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. chemijournal.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. researchgate.net

These parameters are typically calculated using quantum mechanical methods such as Density Functional Theory (DFT). chemijournal.combhu.ac.in For (Piperidin-3-yl)urea hydrochloride, a DFT analysis would provide values for its HOMO and LUMO energies, allowing for a quantitative assessment of its electronic properties.

Interactive Table: Illustrative Quantum Chemical Descriptors for (Piperidin-3-yl)urea

This table presents hypothetical, yet representative, data for (Piperidin-3-yl)urea as would be obtained from a typical DFT calculation. The values are for illustrative purposes to demonstrate the output of such an analysis.

| Descriptor | Illustrative Value (Hartree) | Illustrative Value (eV) | Significance |

| EHOMO | -0.245 | -6.67 | Represents electron-donating ability (ionization potential) |

| ELUMO | -0.011 | -0.30 | Represents electron-accepting ability (electron affinity) |

| Energy Gap (ΔE) | 0.234 | 6.37 | Indicates chemical stability and reactivity |

Reactivity and Stability Predictions

Key reactivity descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive.

Electronegativity (χ): Describes the power of a molecule to attract electrons.

By calculating these values, a computational chemist can predict whether (Piperidin-3-yl)urea hydrochloride is likely to be stable under certain conditions or prone to react. For instance, a high chemical hardness value would suggest good kinetic stability.

Interactive Table: Illustrative Global Reactivity Descriptors for (Piperidin-3-yl)urea

This table shows representative global reactivity descriptors calculated from the illustrative HOMO and LUMO energies in the previous table. These values are for demonstrative purposes.

| Reactivity Descriptor | Formula | Illustrative Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.67 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.30 | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 3.185 | A higher value indicates greater stability. |

| Chemical Softness (S) | 1 / (2η) | 0.157 | A higher value indicates greater reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 3.485 | Indicates the ability to attract electrons. |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for biological activity. A pharmacophore model of (Piperidin-3-yl)urea hydrochloride would identify its key features that can interact with a biological target, such as a receptor or enzyme.

The primary pharmacophoric features of the (Piperidin-3-yl)urea hydrochloride scaffold include:

Hydrogen Bond Donors (HBD): The N-H groups of the urea moiety and the protonated piperidine ring.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the urea group.

Hydrophobic (HY) / Aliphatic Feature: The saturated piperidine ring.

Positive Ionizable Feature: The secondary amine in the piperidine ring, which is protonated at physiological pH.

This combination of features makes the piperidine urea scaffold a versatile template in drug discovery. thieme-connect.comnih.gov Researchers have utilized similar scaffolds in the development of inhibitors for various enzymes. For example, studies on 1,3-disubstituted ureas have used pharmacophore models to design inhibitors of soluble epoxide hydrolase (sEH), an important target for anti-inflammatory drugs. nih.govresearchgate.net In such studies, the urea group often plays a crucial role in binding to the active site of the target enzyme. nih.govresearchgate.net

Once a pharmacophore model is established, it can be used as a 3D query for virtual screening . nih.govresearchgate.net This process involves computationally searching large databases of chemical compounds to identify other molecules that match the defined pharmacophoric features. mdpi.com This technique allows for the rapid and cost-effective identification of potential lead compounds for further investigation, significantly narrowing the field of candidates for experimental synthesis and testing. mdpi.comresearchgate.net

Interactive Table: Pharmacophoric Features of (Piperidin-3-yl)urea

| Feature | Group | Role in Molecular Recognition |

| Hydrogen Bond Donor | Urea N-H groups | Forms hydrogen bonds with acceptor groups on a target protein. |

| Hydrogen Bond Donor | Piperidine N-H group | Forms hydrogen bonds with acceptor groups on a target protein. |

| Hydrogen Bond Acceptor | Urea C=O group | Forms hydrogen bonds with donor groups on a target protein. |

| Hydrophobic Feature | Piperidine Ring | Engages in van der Waals or hydrophobic interactions. |

| Positive Ionizable | Piperidine Nitrogen | Forms ionic interactions or salt bridges with negatively charged residues. |

Advanced Analytical Techniques for Compound Characterization and Biological Assessment

Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, Advanced Mass Spectrometry)

The definitive identification and structural confirmation of (Piperidin-3-yl)urea hydrochloride rely on a combination of high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for providing a complete picture of the molecule's atomic arrangement and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of the molecule. In a typical analysis of piperidine (B6355638) urea (B33335) derivatives, ¹H NMR and ¹³C NMR spectra are acquired. thieme-connect.com

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (Piperidin-3-yl)urea hydrochloride, one would expect to see distinct signals for the protons on the piperidine ring, the N-H protons of the urea group, and the exchangeable amine proton. The coupling patterns (splitting of signals) would help to confirm the connectivity of the protons within the piperidine ring.

¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show characteristic peaks for the carbons of the piperidine ring and a distinct downfield signal for the carbonyl carbon of the urea group. thieme-connect.com

Advanced Mass Spectrometry (MS) is employed to determine the compound's molecular weight with high accuracy and to gain further structural insights through fragmentation analysis. Electrospray Ionization (ESI) is a common soft ionization technique used for such molecules, which allows the detection of the protonated molecular ion [M+H]⁺. thieme-connect.com High-resolution mass spectrometers, like Quadrupole Time-of-Flight (Q-TOF) instruments, can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the unambiguous determination of the elemental composition.

The table below summarizes the expected spectroscopic data for the structural elucidation of a piperidine urea derivative, based on findings for closely related analogues. thieme-connect.com

| Technique | Parameter | Expected Information for (Piperidin-3-yl)urea hydrochloride |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to piperidine ring protons (CH, CH₂), amine (NH), and urea (NH, NH₂) protons. |

| ¹³C NMR | Chemical Shift (δ) | Signals for piperidine ring carbons and the urea carbonyl carbon (>158 ppm). thieme-connect.com |

| High-Resolution MS | Mass-to-Charge (m/z) | Accurate mass of the protonated molecule [C₆H₁₄N₃O]⁺, confirming the elemental formula. |

| ESI-MS/MS | Fragmentation Pattern | Characteristic fragmentation of the piperidine ring and loss of the urea moiety, confirming connectivity. |

Chromatography-Mass Spectrometry for Metabolite Identification and Quantification in Biological Samples

Understanding the metabolic fate of a compound is critical in drug development. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly using high-resolution systems like UHPLC-Q-Orbitrap HRMS, is the gold standard for identifying and quantifying metabolites in complex biological matrices such as plasma, urine, and liver microsome or hepatocyte incubations. nih.govmdpi.com

The process involves incubating the parent compound, (Piperidin-3-yl)urea hydrochloride, with a biological system (e.g., human hepatocytes). nih.gov The samples are then analyzed by LC-MS. The liquid chromatography step separates the parent compound from its various metabolites based on their physicochemical properties. The high-resolution mass spectrometer then detects and identifies these metabolites by comparing their accurate masses and fragmentation patterns to that of the parent drug. nih.gov

Based on studies of related compounds containing a piperidine ring, such as piperine, several metabolic pathways can be anticipated for (Piperidin-3-yl)urea hydrochloride. nih.gov These potential biotransformations are outlined below.

| Potential Metabolic Pathway | Description | Resulting Moiety |

| Hydroxylation | The addition of a hydroxyl (-OH) group, a common Phase I metabolic reaction mediated by cytochrome P450 enzymes. | Hydroxylated piperidine ring or urea side chain. |

| Oxidation | Further oxidation of hydroxylated metabolites or the piperidine ring nitrogen. | Ketone, aldehyde, or N-oxide formation. |

| Piperidine Ring Opening | Enzymatic cleavage of the C-N bonds within the piperidine ring following initial oxidation. | Formation of an open-chain amino acid or aldehyde derivative. |

| Glucuronidation | A Phase II conjugation reaction where glucuronic acid is attached to a hydroxyl or amine group to increase water solubility for excretion. | Glucuronide conjugate. |

This untargeted metabolomics approach allows for a comprehensive profiling of all detectable metabolites, helping to identify major clearance pathways and any potentially reactive or human-specific metabolites. nih.govmdpi.com

High-Throughput Screening Methodologies for Lead Identification and Optimization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to interact with a specific biological target. drugtargetreview.comnih.gov This process is crucial for identifying initial "hits" and subsequent "leads" for drug development programs. rjppd.org (Piperidin-3-yl)urea hydrochloride, as a small molecule, is an ideal candidate for inclusion in such screening libraries.

The HTS process involves several automated steps:

Assay Development: A robust and sensitive biological assay is created to measure the activity of the target of interest (e.g., an enzyme or a receptor).

Compound Management: Large libraries, often containing hundreds of thousands of diverse compounds, are stored and handled using robotic systems.

Screening: The compounds are tested in a miniaturized format (typically in 384- or 1536-well plates) against the biological target.

Data Analysis: Automated data analysis identifies compounds that produce a significant and desired effect in the assay.

For derivatives of piperidinyl urea, specific functional assays are employed. For instance, in the search for CXCR3 receptor antagonists, a GTPγS³⁵ functional assay was used to measure the activation of the receptor by its natural ligand in the presence of test compounds. nih.gov Hits from the primary screen are then subjected to a cascade of secondary and orthogonal assays to confirm their activity, determine their potency (e.g., IC₅₀ value), and assess their selectivity against other targets. chemdiv.com This lead optimization process often involves the synthesis and testing of analogues to establish a Structure-Activity Relationship (SAR), guiding the design of more potent and selective compounds. nih.govnih.gov

| HTS Parameter | Description | Example Application |

| Target Type | The biological molecule being modulated. | Enzymes, G-protein coupled receptors (e.g., CXCR3), ion channels. drugtargetreview.comnih.gov |

| Assay Readout | The signal that is measured to determine activity. | Fluorescence, luminescence, absorbance, radioactivity. chemdiv.com |

| Hit Criteria | Pre-defined threshold for a compound to be considered active. | e.g., >50% inhibition at a 10 µM concentration. |

| Lead Optimization | Iterative process of chemical modification and biological testing to improve compound properties. | Modifying the piperidine or urea substituents to improve potency and selectivity. nih.govnih.gov |

X-ray Crystallography for Co-crystal Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. For pharmaceutical compounds, this information is invaluable for understanding drug-receptor interactions and for characterizing different solid forms, such as co-crystals.

A co-crystal is a crystalline structure composed of two or more different molecules in the same crystal lattice. Co-crystallization is a strategy used to improve the physicochemical properties of an active pharmaceutical ingredient, such as its solubility and dissolution rate. reading.ac.uk Given that (Piperidin-3-yl)urea hydrochloride contains a urea functional group, which is adept at forming hydrogen bonds, it is a candidate for forming co-crystals with other molecules. nih.gov

The process involves growing a single crystal of the compound or co-crystal and bombarding it with X-rays. The resulting diffraction pattern is used to calculate the electron density and, ultimately, the positions of all atoms in the crystal. When single crystals are difficult to obtain, crystal structures can also be determined from high-quality powder X-ray diffraction (PXRD) data. reading.ac.uk

Emerging Research Directions and Future Perspectives

Development of Multi-Target Directed Ligands Incorporating Piperidinyl Urea (B33335) Scaffolds

The traditional "one molecule, one target" approach to drug discovery is increasingly being challenged by the complexity of multifactorial diseases. This has led to the rise of multi-target-directed ligands (MTDLs), single compounds designed to interact with multiple biological targets simultaneously. The piperidinyl urea scaffold is proving to be a versatile framework for the design of such MTDLs. nih.gov

Researchers are actively exploring the integration of the piperidinyl urea motif into molecules aimed at complex diseases like Alzheimer's and cancer. For instance, piperidine-based compounds have been synthesized as MTDLs for Alzheimer's disease, targeting key pathological factors. nih.gov One such derivative, compound PD07, derived from the natural alkaloid piperine, has demonstrated significant inhibitory activity against cholinesterases (ChEs), BACE1, and Aβ-amyloid aggregation, all crucial targets in Alzheimer's pathology. nih.gov In vivo studies with PD07 showed improved memory and cognition in rat models, highlighting the potential of piperidine-containing MTDLs. nih.gov

In the realm of oncology, piperidinyl ureas have been investigated as inhibitors of the UBC12-DCN1 protein-protein interaction, a critical step in the neddylation pathway that regulates Cullin-RING E3 ubiquitin ligases (CRLs), a class of enzymes often implicated in cancer. nih.gov Molecular modeling studies, including 3D-QSAR and molecular dynamics simulations, have been employed to understand the structure-activity relationship and binding mechanisms of these inhibitors. nih.gov These computational analyses have identified key amino acid residues crucial for the binding of piperidinyl urea inhibitors to the DCN1 protein, providing a theoretical foundation for the design of more potent and selective anti-cancer agents. nih.gov

The development of MTDLs is a strategic approach to tackling complex diseases, and the piperidinyl urea scaffold offers a promising starting point for creating these innovative therapeutic agents.

Exploration of Novel Therapeutic Applications beyond Current Scope

While initial research into piperidinyl urea derivatives has often centered on areas like neuroprotection and oncology, the therapeutic potential of this scaffold extends to other significant health concerns, including infectious diseases and inflammatory conditions.

A notable example is the investigation of the 3-piperidin-4-yl-1H-indole scaffold as a novel chemotype for antimalarial drugs. nih.gov Based on a hit from a high-throughput screen against Plasmodium falciparum, a series of these compounds was synthesized and evaluated. nih.gov One particular compound, 10d , exhibited promising activity against both drug-sensitive and drug-resistant strains of the malaria parasite, with an EC50 value of approximately 3 µM. nih.gov Importantly, this compound displayed selectivity for the parasite and did not show cross-resistance with chloroquine, marking it as a potential lead for the development of new antimalarial agents. nih.gov

Furthermore, patent literature reveals the exploration of piperidin-4-yl urea derivatives as chemokine receptor inhibitors for the treatment of inflammatory diseases. google.com Chemokines and their receptors play a pivotal role in mediating inflammatory and immunoregulatory processes, and their dysregulation is implicated in autoimmune pathologies like rheumatoid arthritis. google.com The development of small molecule inhibitors for these receptors, such as those based on the piperidinyl urea structure, represents a promising therapeutic strategy for a range of inflammatory conditions.

These examples underscore the versatility of the piperidinyl urea scaffold and suggest that its therapeutic applications could be far broader than currently established. Further research into its activity against a wider range of biological targets is warranted.

Optimization of Synthetic Routes for Scalability and Efficiency

The translation of a promising compound from a laboratory curiosity to a viable therapeutic agent hinges on the development of efficient, scalable, and cost-effective synthetic methods. For (Piperidin-3-yl)urea hydrochloride and its derivatives, significant efforts are being directed towards optimizing their synthesis.

The synthesis of piperidine (B6355638) derivatives, in general, has been a subject of extensive research in organic chemistry. nih.gov A variety of methods are available, including the hydrogenation and reduction of pyridine (B92270) precursors. nih.gov Modern approaches often focus on one-pot processes that combine hydrogenation and functionalization, thereby increasing speed and reducing costs. nih.gov The use of heterogeneous catalysts, such as cobalt nanoparticles on a titanium support, has enabled the efficient hydrogenation of pyridines to piperidines in environmentally friendly solvents like water. nih.gov

For the construction of substituted piperidines, methods like the oxidative amination of unactivated alkenes catalyzed by gold(I) complexes have been developed. nih.gov More specifically for creating chiral piperidines, which can be crucial for biological activity, practical continuous flow reactions have been shown to be effective. organic-chemistry.org This method, utilizing the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents, allows for the rapid and scalable production of enantioenriched α-substituted piperidines with high diastereoselectivity. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the development of (Piperidin-3-yl)urea hydrochloride and its analogs is no exception. These computational tools are being used to accelerate the design process and predict the biological activity of novel compounds.

For piperidinyl urea derivatives, quantitative structure-activity relationship (QSAR) modeling has been instrumental. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build 3D-QSAR models that correlate the structural features of these compounds with their inhibitory activity. nih.gov These models help in identifying which parts of the molecule are critical for its biological function, guiding the design of more potent derivatives. nih.gov

Beyond QSAR, a broader range of ML algorithms are being employed to predict various properties of drug candidates. For instance, ML models can be trained on large datasets to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. frontiersin.org This early-stage prediction can help in prioritizing compounds with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures in drug development. frontiersin.org

Q & A

Basic: What are the recommended safety protocols for handling (piperidin-3-yl)urea hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Ensure proper ventilation to avoid inhalation of aerosols .

- Storage: Store at 2–8°C in a dry, sealed container away from incompatible materials (e.g., strong oxidizers). Monitor stability using periodic thermal gravimetric analysis (TGA) .

- Spill Management: Avoid dust generation; use wet methods or HEPA-filtered vacuums for cleanup. Dispose of waste via certified hazardous waste protocols .

- Data Gaps: Note that acute toxicity and mutagenicity data are unavailable. Apply ALARA (As Low As Reasonably Achievable) principles and conduct pilot toxicity assays (e.g., in vitro cytotoxicity on HEK293 cells) .

Basic: How can researchers synthesize (piperidin-3-yl)urea hydrochloride, and what are common pitfalls?

Methodological Answer:

- Synthetic Route: Utilize a two-step approach:

- Pitfalls: